molecular formula C10H12N2O B1397896 4-(Pyrazin-2-yl)cyclohexan-1-one CAS No. 1252689-55-6

4-(Pyrazin-2-yl)cyclohexan-1-one

Cat. No. B1397896
CAS RN: 1252689-55-6
M. Wt: 176.21 g/mol
InChI Key: NZYFNPGQFHMXCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyrazin-2-yl)cyclohexan-1-one (4-PCH) is an organic compound that has been studied extensively in recent years due to its potential applications in organic synthesis and in scientific research. 4-PCH is a versatile compound that can be used as a starting material for the synthesis of a broad range of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, 4-PCH has been used in a variety of scientific research applications, including as a model compound to study enzyme-catalyzed reactions, as an inhibitor of protein-protein interactions, and as a substrate for metabolic studies.

Scientific Research Applications

4-(Pyrazin-2-yl)cyclohexan-1-one has been used in a variety of scientific research applications, including as a model compound to study enzyme-catalyzed reactions, as an inhibitor of protein-protein interactions, and as a substrate for metabolic studies. This compound has also been used to study the effects of drugs on the body, as well as to study the effects of environmental pollutants on the environment. In addition, this compound has been used in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Pyrazin-2-yl)cyclohexan-1-one is not well understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the metabolism of fatty acids and other compounds. In addition, this compound may also act as a substrate for certain metabolic pathways, such as the synthesis of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have an inhibitory effect on certain enzymes, which may lead to a decrease in the production of certain metabolites, such as prostaglandins. In addition, this compound has been shown to have a mild stimulatory effect on certain metabolic pathways, such as the synthesis of fatty acids.

Advantages and Limitations for Lab Experiments

The use of 4-(Pyrazin-2-yl)cyclohexan-1-one in laboratory experiments has a number of advantages. One of the primary advantages is that this compound can be synthesized in high yields using a variety of methods. Additionally, this compound is relatively non-toxic and has been shown to be stable in a variety of conditions. However, there are a few limitations to the use of this compound in laboratory experiments. For example, this compound is not soluble in water, which can make it difficult to use in certain types of experiments. In addition, this compound can be metabolized by certain enzymes, which can limit its use in certain types of experiments.

Future Directions

There are a number of potential future directions for the use of 4-(Pyrazin-2-yl)cyclohexan-1-one. One potential direction is the development of new pharmaceuticals and agrochemicals that utilize this compound as a starting material. Additionally, this compound could be used in the development of new enzyme inhibitors and metabolic substrates. Finally, this compound could be used in the development of new methods for the synthesis of other compounds, such as polymers and specialty chemicals.

properties

IUPAC Name

4-pyrazin-2-ylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-9-3-1-8(2-4-9)10-7-11-5-6-12-10/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYFNPGQFHMXCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyrazin-2-yl)cyclohexan-1-one
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4-(Pyrazin-2-yl)cyclohexan-1-one
Reactant of Route 3
4-(Pyrazin-2-yl)cyclohexan-1-one
Reactant of Route 4
4-(Pyrazin-2-yl)cyclohexan-1-one
Reactant of Route 5
4-(Pyrazin-2-yl)cyclohexan-1-one
Reactant of Route 6
4-(Pyrazin-2-yl)cyclohexan-1-one

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